molecular formula C18H17NO2 B6121678 N-(2-ethylphenyl)-3-methyl-1-benzofuran-2-carboxamide

N-(2-ethylphenyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No. B6121678
M. Wt: 279.3 g/mol
InChI Key: GQLVYAIQMGKLQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylphenyl)-3-methyl-1-benzofuran-2-carboxamide, commonly known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine and amphetamine chemical classes. It was first synthesized in 1977 by Alexander Shulgin, a renowned chemist and pharmacologist. 2C-E is known for its potent hallucinogenic effects, which can last for up to 12 hours. It has gained popularity among the recreational drug users due to its unique effects, but it also has potential scientific research applications.

Mechanism of Action

The mechanism of action of 2C-E is not fully understood, but it is believed to act as a partial agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. It also has affinity for other serotonin receptors, such as 5-HT2C and 5-HT1A, as well as dopamine receptors. The exact mechanism of action is still being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2C-E are similar to other psychedelic drugs, such as LSD and psilocybin. It can cause changes in perception, mood, and thought processes. It can also cause visual and auditory hallucinations, altered sense of time, and synesthesia. It can cause changes in heart rate, blood pressure, and body temperature. It can also cause nausea, vomiting, and diarrhea.

Advantages and Limitations for Lab Experiments

The advantages of using 2C-E in lab experiments include its potency and unique effects, which can provide valuable insights into the mechanisms of action of psychedelic drugs on the brain. It can also be used to study the potential therapeutic uses of psychedelic drugs. The limitations include its potential for abuse and its illegal status in many countries, which can make it difficult to obtain for research purposes.

Future Directions

There are many future directions for research on 2C-E and other psychedelic drugs. One area of research is the potential therapeutic uses of these drugs in treating mental disorders, such as depression, anxiety, and PTSD. Another area of research is the mechanisms of action of these drugs on the brain, which can provide valuable insights into the neural basis of perception, cognition, and consciousness. There is also a need for more research on the long-term effects of these drugs on the brain and the potential risks associated with their use. Overall, 2C-E has potential scientific research applications and can provide valuable insights into the mechanisms of action of psychedelic drugs on the brain.

Synthesis Methods

The synthesis of 2C-E involves a multi-step process that starts with the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to produce 2,5-dimethoxyphenyl-2-nitropropene. This compound is then reduced with sodium borohydride to produce 2,5-dimethoxyphenyl-2-nitropropane. The final step involves the reaction of 2,5-dimethoxyphenyl-2-nitropropane with ethylphenylacetamide in the presence of a reducing agent to produce 2C-E.

Scientific Research Applications

2C-E has potential scientific research applications due to its unique chemical structure and psychoactive effects. It has been studied for its potential therapeutic uses in treating mental disorders such as depression, anxiety, and PTSD. It has also been studied for its potential use in neuroscience research to better understand the mechanisms of action of psychedelic drugs on the brain.

properties

IUPAC Name

N-(2-ethylphenyl)-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-3-13-8-4-6-10-15(13)19-18(20)17-12(2)14-9-5-7-11-16(14)21-17/h4-11H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLVYAIQMGKLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.